

P163-0892 experimental controls and best practices

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Compound of Interest

Compound Name: P163-0892

Cat. No.: B11190360

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Technical Support Center: P163-0892

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of the experimental ASRK3 inhibitor, **P163-0892**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **P163-0892**?

P163-0892 is a selective, ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 3 (ASRK3). By binding to the ATP pocket of ASRK3, it prevents the phosphorylation of its downstream target, Pro-Apoptotic Factor X (PAFX). This inhibition blocks the translocation of phosphorylated PAFX to the nucleus, thereby preventing the initiation of the stress-induced apoptotic cascade.

Q2: What is the recommended storage condition for **P163-0892**?

For long-term storage, **P163-0892** should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting **P163-0892**?

P163-0892 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to dilute the DMSO stock solution in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: What are the known off-target effects of **P163-0892**?

While **P163-0892** is highly selective for ASRK3, minor off-target activity has been observed at concentrations exceeding 10 μ M against other kinases in the same family. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No observable inhibition of apoptosis	Incorrect dosage: The concentration of P163-0892 may be too low.	Perform a dose-response experiment starting from 10 nM to 10 μ M to determine the optimal inhibitory concentration for your cell model.
Cell line insensitivity: The cell line may not rely on the ASRK3 pathway for stress-induced apoptosis.	Confirm the expression of ASRK3 and PAFX in your cell line using Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to ASRK3 inhibition.	
Compound degradation: Improper storage or handling may have led to the degradation of P163-0892.	Use a fresh vial of the compound and prepare new stock solutions. Ensure proper storage at -20°C (lyophilized) or -80°C (in DMSO).	
High levels of cell death in control groups	Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.	Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%. Prepare a vehicle-only control to assess solvent toxicity.
Contamination: The cell culture may be contaminated.	Inspect the cell culture for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh stock of cells.	
Inconsistent results between experiments	Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent concentrations can lead to inconsistent results.	Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation.

Cell passage number: The phenotype and signaling responses of cells can change with high passage numbers.

Use cells within a consistent and low passage number range for all experiments.

Quantitative Data

Table 1: In Vitro Potency of **P163-0892**

Assay Type	Target	IC50 (nM)
Biochemical Assay	ASRK3	15.2
Cell-Based Assay	ASRK3	78.5

Table 2: Recommended Working Concentrations

Application	Concentration Range
Western Blot	100 nM - 1 μ M
Immunofluorescence	50 nM - 500 nM
In vivo studies	1 mg/kg - 10 mg/kg

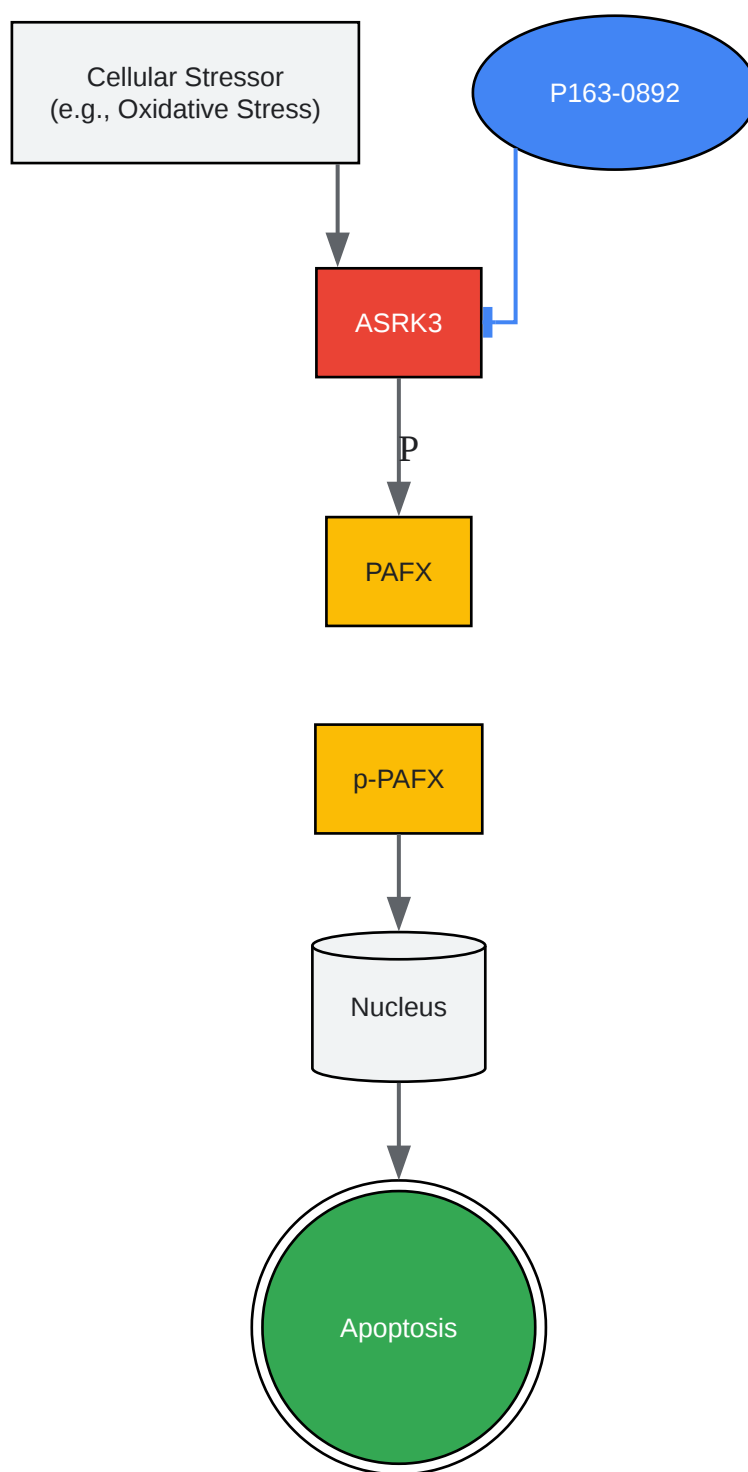
Experimental Protocols

Protocol: Western Blot for ASRK3 Pathway Inhibition

- Cell Treatment:** Plate cells at a density of 1×10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of **P163-0892** (e.g., 0, 10, 50, 100, 500 nM) for 24 hours. Induce cellular stress using a known ASRK3 activator (e.g., 100 μ M H₂O₂) for the final 30 minutes of incubation.
- Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-30 μ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-PAFX, total PAFX, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations



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Caption: **P163-0892** inhibits ASRK3-mediated apoptosis.



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Caption: Western blot workflow for ASRK3 pathway analysis.

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